Cas no 2229311-74-2 (tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative featuring a fluoropyridinyl moiety and a tert-butyl-protected amine group. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, serving as a key intermediate in the synthesis of bioactive molecules. The presence of the 3-fluoropyridin-4-yl group enhances its potential for selective binding interactions, while the tert-butyl carbamate protection ensures stability during synthetic transformations. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reproducible results in medicinal chemistry applications.
tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate structure
2229311-74-2 structure
Product Name:tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate
CAS No:2229311-74-2
MF:C13H17FN2O3
MW:268.284086942673
CID:5879973
PubChem ID:165977912
Update Time:2025-05-19

tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate
    • 2229311-74-2
    • tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
    • EN300-1881604
    • Inchi: 1S/C13H17FN2O3/c1-13(2,3)19-12(18)16(4)11(8-17)9-5-6-15-7-10(9)14/h5-8,11H,1-4H3
    • InChI Key: WREQPQUJULWIPO-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1C(C=O)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 268.12232057g/mol
  • Monoisotopic Mass: 268.12232057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 59.5Ų

tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1881604-0.05g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
0.05g
$1247.0 2023-09-18
Enamine
EN300-1881604-0.1g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
0.1g
$1307.0 2023-09-18
Enamine
EN300-1881604-0.25g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
0.25g
$1366.0 2023-09-18
Enamine
EN300-1881604-0.5g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
0.5g
$1426.0 2023-09-18
Enamine
EN300-1881604-1.0g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
1g
$1485.0 2023-05-23
Enamine
EN300-1881604-2.5g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
2.5g
$2912.0 2023-09-18
Enamine
EN300-1881604-5.0g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
5g
$4309.0 2023-05-23
Enamine
EN300-1881604-10.0g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
10g
$6390.0 2023-05-23
Enamine
EN300-1881604-1g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
1g
$1485.0 2023-09-18
Enamine
EN300-1881604-5g
tert-butyl N-[1-(3-fluoropyridin-4-yl)-2-oxoethyl]-N-methylcarbamate
2229311-74-2
5g
$4309.0 2023-09-18

Additional information on tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate

Introduction to tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate (CAS No. 2229311-74-2)

tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate, with the chemical identifier CAS No. 2229311-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug design and development. The presence of a fluoropyridine moiety in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the synthesis of biologically active molecules.

The structural composition of tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate encompasses a tert-butyl group, a fluorinated pyridine ring, and an ester-like functionality. These components collectively contribute to its potential utility in various chemical and biological assays. The fluoropyridine moiety, in particular, is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on fluorinated heterocycles due to their pronounced pharmacological effects. Studies have demonstrated that the introduction of fluorine atoms into aromatic systems can modulate receptor interactions, improve drug bioavailability, and extend half-life. The fluoropyridine component in tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate is no exception, offering a promising platform for further derivatization and exploration.

One of the most compelling aspects of this compound is its potential role in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The tert-butyl group and the methylcarbamate moiety further enhance the compound's versatility by providing handles for functionalization, allowing chemists to tailor its properties for specific applications.

The synthesis of tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the fluoropyridine ring typically necessitates specialized methodologies to ensure high regioselectivity and yield. Researchers have employed various strategies, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, to construct this core structure efficiently.

From a computational chemistry perspective, the molecular modeling of tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate has revealed interesting insights into its binding interactions. Studies using molecular dynamics simulations have shown that the compound can form stable complexes with biological targets due to its optimized shape and charge distribution. These findings are particularly relevant for designing next-generation drugs that exhibit high specificity and low toxicity.

The pharmaceutical industry has shown considerable interest in this compound due to its potential therapeutic applications. Preclinical studies have begun to explore its efficacy as an intermediate in the synthesis of novel drug candidates targeting neurological disorders, infectious diseases, and metabolic conditions. The unique combination of structural features makes it an attractive candidate for further investigation.

In conclusion, tert-butyl N-1-(3-fluoropyridin-4-yl)-2-oxoethyl-N-methylcarbamate (CAS No. 2229311-74-2) represents a significant advancement in pharmaceutical chemistry. Its structural attributes, coupled with recent research findings, position it as a promising candidate for developing innovative therapeutic agents. As research continues to uncover new applications for fluorinated pyridines, this compound is likely to play an increasingly important role in drug discovery and development.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.